molecular formula C13H17N3OS B2743489 4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 2380063-78-3

4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2743489
CAS No.: 2380063-78-3
M. Wt: 263.36
InChI Key: XJJJIQGSCLSWIW-UHFFFAOYSA-N
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Description

4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This particular compound features a triazole ring substituted with an ethyl group and a 3-methoxyphenyl ethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired triazole-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The ethyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:

    4-Ethyl-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione: Similar structure but with a different position of the methoxy group.

    4-Ethyl-3-[2-(3-hydroxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Ethyl-3-[2-(3-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thione: Similar structure but with a chloro group instead of a methoxy group.

These similar compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-16-12(14-15-13(16)18)8-7-10-5-4-6-11(9-10)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJIQGSCLSWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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